7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a piperazine ring, and a chromenone core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting with the preparation of the chromenone core. The process may include:
Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxypropoxy Group: This step involves the reaction of the chromenone core with a hydroxypropylating agent, such as epichlorohydrin, under controlled conditions.
Attachment of the Piperazine Ring: The final step involves the nucleophilic substitution reaction between the hydroxypropoxy-chromenone intermediate and 4-(4-fluorophenyl)piperazine, typically in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the chromenone core or the fluorophenyl group, potentially yielding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Dihydro derivatives of the chromenone core.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology
In biological research, it serves as a probe to study receptor-ligand interactions, particularly in the context of neurotransmitter systems.
Medicine
The compound has potential therapeutic applications, including as a candidate for drug development targeting neurological disorders due to its interaction with serotonin and dopamine receptors.
Industry
In the industrial sector, it can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors, such as serotonin and dopamine receptors. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The molecular targets include 5-HT1A, 5-HT2A, and D4 receptors, and the pathways involved may include the inhibition of neurotransmitter reuptake and the modulation of receptor signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Para-Fluorophenylpiperazine: Shares the piperazine and fluorophenyl groups but lacks the chromenone core.
3-{[4-(4-[18F]fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine: An analogue with a different core structure but similar functional groups.
Uniqueness
The uniqueness of 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one lies in its combination of a chromenone core with a fluorophenyl-piperazine moiety, providing a distinct set of chemical and biological properties that are not found in other similar compounds.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
7-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O4/c26-17-4-6-18(7-5-17)28-12-10-27(11-13-28)15-19(29)16-31-20-8-9-22-21-2-1-3-23(21)25(30)32-24(22)14-20/h4-9,14,19,29H,1-3,10-13,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPWAMWRGZQAEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(CN4CCN(CC4)C5=CC=C(C=C5)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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